REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[CH:7]=[C:6]([C:14](=O)[C:15]([OH:17])=[O:16])[CH:5]=[CH:4][C:3]1=2.[OH-].[K+]>O.NN>[CH3:1][C:2]1([CH3:19])[CH2:11][CH2:10][C:9]([CH3:12])([CH3:13])[C:8]2[CH:7]=[C:6]([CH2:14][C:15]([OH:17])=[O:16])[CH:5]=[CH:4][C:3]1=2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)C(C(=O)O)=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture is heated
|
Type
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TEMPERATURE
|
Details
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to reflux until dissolution
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for four hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The reaction medium is evaporated to dryness
|
Type
|
EXTRACTION
|
Details
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extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated after settling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesiumsulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column
|
Type
|
WASH
|
Details
|
eluted with a mixture of dichloromethane and ethyl ether (95:5)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents, 3.8 g (86%) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylacetic acid, melting point 149°-150° C.
|
Type
|
CUSTOM
|
Details
|
are collected
|
Name
|
|
Type
|
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |